4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile
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Overview
Description
4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile is a synthetic organic compound with a complex structure It features a cyano group, a chloro group, and a methoxy group, making it a versatile molecule in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile typically involves multiple steps. One common method includes the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with a suitable cyanoethenylating agent under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde derivatives.
Reduction: Formation of 4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-aminoethenyl]benzonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets. The compound’s cyano and chloro groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-hydroxy-5-methoxybenzaldehyde: Shares similar functional groups but lacks the cyanoethenyl moiety.
4-[(E)-2-(3-chloro-4-hydroxyphenyl)-1-cyanoethenyl]benzonitrile: Similar structure but without the methoxy group.
4-[(E)-2-(3-chloro-4-methoxyphenyl)-1-cyanoethenyl]benzonitrile: Similar structure but without the hydroxyl group.
Uniqueness
4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[(E)-2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanoethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c1-22-16-8-12(7-15(18)17(16)21)6-14(10-20)13-4-2-11(9-19)3-5-13/h2-8,21H,1H3/b14-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYOGSPBUAQHCA-NSIKDUERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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